Commercial Purity Specifications: A Procurement-Impactful Differentiator (Min. 95% to 97.0%)
Commercially available lots of the target compound are specified at minimum purity levels of 95% and 97.0% , whereas the unprotected analog 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4) is offered at a lower nominal purity of 95% from multiple vendors . The 2 percentage-point differential in upper-bound purity specifications translates to reduced non-Boc-protected impurities that would otherwise require chromatographic removal before subsequent N4-alkylation or acylation steps.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 97.0% (also ≥95% ) |
| Comparator Or Baseline | 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4): 95% |
| Quantified Difference | +2.0 percentage points (nominal specification delta) |
| Conditions | Vendor Certificate of Analysis / technical datasheet specifications |
Why This Matters
Higher nominal purity directly reduces the burden of pre-use purification, improving workflow efficiency and reducing material loss in multi-step synthetic campaigns.
